2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN It is a crystalline solid that can appear as white to off-white powder
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene with ammonia or an amine under specific conditions to form the amine derivative, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but lacks the 2,2-dimethyl substitution.
2,2-dimethyl-2,3-dihydro-1H-indene: The parent hydrocarbon without the amine group.
1H-indene, 2,3-dihydro-2,6-dimethyl-: Another related compound with different substitution patterns.
Uniqueness
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,2-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
1006917-01-6 |
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Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydroinden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(11)12;/h3-6,10H,7,12H2,1-2H3;1H |
InChI Key |
HPNGYAZMKBPATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1N)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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